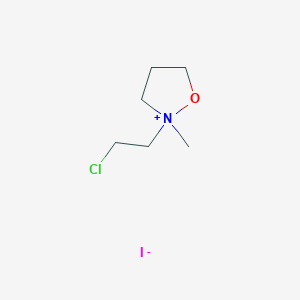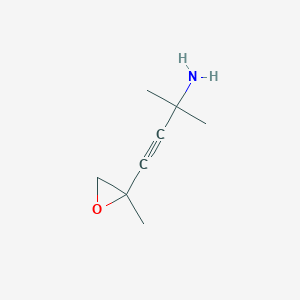
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 and CB2 receptors, and its effects are similar to those of natural cannabinoids such as THC. MMB-2201 has gained popularity in recent years due to its potent psychoactive effects and its potential therapeutic applications.
Wirkmechanismus
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, mood, and appetite. When 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine binds to these receptors, it activates them, leading to a range of effects such as euphoria, relaxation, and altered perception.
Biochemische Und Physiologische Effekte
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to have anti-inflammatory effects and to reduce the perception of pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has several advantages for use in laboratory experiments. It is a potent cannabinoid agonist, which makes it useful for studying the endocannabinoid system and its role in various physiological processes. However, its potent psychoactive effects can also be a limitation, as it may make it difficult to separate the effects of the drug from other variables in the experiment.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine. One area of interest is its potential use as a treatment for various neurological disorders such as epilepsy and multiple sclerosis. It may also be useful for studying the role of the endocannabinoid system in the development of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the long-term effects of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine use and its potential for abuse.
Synthesemethoden
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine is synthesized through a multi-step process that involves the reaction of 2-methyloxirane with 2-methyl-3-butyn-2-ol in the presence of a strong acid catalyst. The resulting product is then treated with an amine base to form 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its potential use in the treatment of anxiety, depression, and chronic pain. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for various neurological disorders.
Eigenschaften
CAS-Nummer |
108936-12-5 |
|---|---|
Produktname |
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2-methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine |
InChI |
InChI=1S/C8H13NO/c1-7(2,9)4-5-8(3)6-10-8/h6,9H2,1-3H3 |
InChI-Schlüssel |
COFIFJQAZCCYNJ-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C#CC(C)(C)N |
Kanonische SMILES |
CC1(CO1)C#CC(C)(C)N |
Synonyme |
3-Butyn-2-amine, 2-methyl-4-(2-methyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




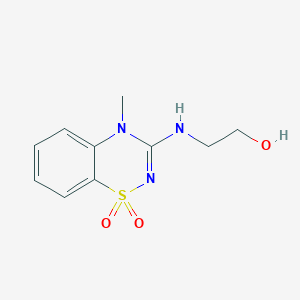
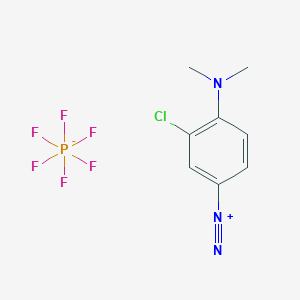
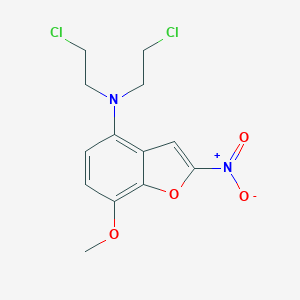

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
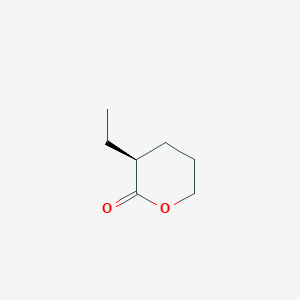

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
